molecular formula C11H17NO B1422880 (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine CAS No. 889443-69-0

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine

Cat. No.: B1422880
CAS No.: 889443-69-0
M. Wt: 179.26 g/mol
InChI Key: KFKCIWQNLGOHOA-VIFPVBQESA-N
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Description

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a dimethylamino group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxybenzaldehyde.

    Reductive Amination: The 3-methoxybenzaldehyde is subjected to reductive amination with N,N-dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the methoxy group or the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of secondary amines and reduced derivatives.

    Substitution: Formation of substituted phenethylamines with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

Medicine:

    Pharmacological Research: It is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant or depressant.

Industry:

    Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters. The pathways involved include modulation of signal transduction processes and alteration of cellular responses.

Comparison with Similar Compounds

  • (1S)-1-(3-Ethoxyphenyl)-N,N-dimethylethanamine
  • (1S)-1-(3-Methylphenyl)-N,N-dimethylethanamine
  • (1S)-1-(3-Hydroxyphenyl)-N,N-dimethylethanamine

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the benzene ring (methoxy, ethoxy, methyl, hydroxy).
  • Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and stability.
  • Biological Activity: The presence of different functional groups can influence the compound’s interaction with biological targets, resulting in varying pharmacological effects.

Properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKCIWQNLGOHOA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889443-69-0
Record name 1-(3-Methoxyphenyl)-N,N-dimethylethanamine, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7KDX8U9SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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